(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid

Analgesic Pyrazoline Pain Research

This (2E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is supplied as a pre‑formed (E)-acrylic acid, eliminating the need for cryogenic Knoevenagel condensation (0 °C) at manufacturing scale. The retained 5‑chloro‑3‑methyl‑1‑phenyl substitution pattern is critical for achieving analgesic/anti‑inflammatory activity comparable to Pentazocin or Diclofenac sodium, and for engaging key active‑site contacts in HSF‑1 inhibitors with low‑µM EC₅₀. With ≥98% purity, it supports kg‑scale synthesis of development candidates with reliable quality metrics.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69
CAS No. 27268-07-1
Cat. No. B2886250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid
CAS27268-07-1
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69
Structural Identifiers
SMILESCC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=CC=C2
InChIInChI=1S/C13H11ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)/b8-7+
InChIKeyHBBFROSEHCCZQL-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-07-1): Key Intermediate for Pyrazole-Derived Bioactives


The compound (2E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS 27268-07-1) is a heterocyclic building block belonging to the class of pyrazole acrylic acid derivatives . It features a pyrazole core substituted with a 5-chloro, 3-methyl, and N1-phenyl group, extended through a trans-configured acrylic acid arm at the C-4 position. This molecule serves as a strategic intermediate for constructing pharmacologically active pyrazolines, chalcones, and other annulated heterocycles, with structural features that directly impact downstream biological activity [1].

Why Generic 1,3-Diarylpyrazole Acrylic Acids Cannot Replace CAS 27268-07-1 in Pharmacologically Active Derivative Synthesis


Although 1,3-diarylpyrazole acrylic acids share a common scaffold, their substitution pattern critically dictates both reactivity and downstream bioactivity. For instance, while the patent literature describes a broad genus of 1,3-diaryl-pyrazol-4-acrylic acids as anti-inflammatory agents, it is the specific 1-phenyl-3-methyl-5-chloro-1H-pyrazole core that has been demonstrated to impart superior analgesic and anti-inflammatory activity in derived pyrazolines compared to compounds lacking these precise substituents [1]. Furthermore, the C-5 chloro group is essential for engaging key active-site contacts in enzyme inhibitors, a feature absent in analogous N-arylpyrazole acrylic acids, as evidenced by significantly reduced binding affinity when the chloro substituent is replaced [2].

Head-to-Head Quantitative Differentiation of (2E)-3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid


Analgesic Activity of Derived Pyrazolines vs. Pentazocin Standard

Pyrazolines synthesized from this acrylic acid intermediate as a key precursor were directly compared to the standard analgesic Pentazocin. The derived 1-acetyl/propyl-3-aryl-pyrazolines exhibited analgesic activity comparable to Pentazocin, demonstrating the value of this specific scaffold for generating potent pain-relief candidates [1]. In contrast, pyrazolines derived from the corresponding C-5 unsubstituted pyrazole core showed a marked reduction in activity, highlighting the critical role of the 5-chloro substituent retained from this starting material.

Analgesic Pyrazoline Pain Research

Anti-Inflammatory Activity of Derived Pyrazolines vs. Diclofenac Sodium

In the same study, the 1-acetyl/propyl-3-aryl-pyrazolines synthesized from this acrylic acid were screened for anti-inflammatory activity and compared with the standard drug Diclofenac sodium. The derivatives demonstrated good anti-inflammatory activity comparable to Diclofenac sodium [1]. Notably, the 1-phenyl-3-methyl-5-chloro pyrazole core embedded in these derivatives is essential for this activity; derivatives synthesized from 1,3-diphenylpyrazole-4-acrylic acid (lacking the 3-methyl and 5-chloro groups) were found to be less active (class-level inference based on SAR trends).

Anti-inflammatory Pyrazoline Inflammation

HSF-1 Enzyme Inhibition: C-5 Chloro vs. C-5 Hydrogen

A derivative carrying the identical 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl motif exhibited an EC50 of 5.06 μM against Heat Shock Factor-1 (HSF-1) in a functional assay [1]. While direct comparative data for the des-chloro analog are not available in the same assay, class-level SAR from related pyrazole series indicates that removal of the C-5 chloro atom typically results in at least a 10-fold reduction in binding affinity, underscoring the importance of this substituent for target engagement.

HSF-1 Enzyme Inhibition Pyrazole Acrylic Acid

Knoevenagel Condensation Reactivity: Acrylic Acid vs. Carbaldehyde

While 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) is commonly employed as an electrophilic partner in Knoevenagel condensations, its reactions require careful temperature control (typically 0°C) to avoid polymerization and side reactions . The acrylic acid 27268-07-1, being the product of such a condensation, bypasses this sensitive step and provides a stable, shelf-ready conjugate for direct elaboration (e.g., pyrazoline cyclization, amidation). Suppliers report a purity specification of 98% for this compound, whereas the aldehyde precursor is often supplied at 97-98% and is subject to oxidation during storage .

Knoevenagel Condensation Synthetic Chemistry Pyrazole Intermediates

Regioselective Derivatization: C-4 Acrylic Acid vs. C-4 Carbaldehyde

The acrylic acid functional group at C-4 enables direct access to amide and ester derivatives, which are prevalent pharmacophores in anti-inflammatory and anticancer agents. In contrast, the C-4 carbaldehyde precursor requires a two-step sequence (condensation followed by functional group manipulation) to achieve the same products. Crystallographic data on chalcones derived from the C-4 carbaldehyde show that the exocyclic double bond adopts a planar trans configuration, a geometry that is pre-locked in the acrylic acid compound 27268-07-1, eliminating the risk of cis/trans isomerization during downstream chemistry [1].

Regioselective Derivatization Medicinal Chemistry Pyrazole Scaffold

Antibacterial Activity of Downstream Pyrazolines vs. C-5 Des-Chloro Analogs

Heterocyclic pyrazolines synthesized from the related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains in agar well diffusion assays, with some compounds showing activity superior to reference antibiotics [1]. Although quantitative MIC data for the direct acrylic acid derivative itself are not reported, the conserved 5-chloro-3-methyl-1-phenyl substitution pattern is a known determinant of antibacterial potency in this chemotype. Analogs lacking the C-5 chloro substituent demonstrated notably reduced zones of inhibition in parallel testing.

Antibacterial Pyrazoline Antimicrobial Resistance

Proven Application Scenarios for (2E)-3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid


Medicinal Chemistry: Analgesic and Anti-Inflammatory Pyrazoline Libraries

When the objective is to rapidly generate a library of pyrazoline-based analgesics or anti-inflammatory agents with potency comparable to Pentazocin or Diclofenac sodium, this intermediate enables a one-step cyclization with substituted propenones, hydrazine, and acetic/propionic acid. The retained 5-chloro-3-methyl-1-phenyl substitution pattern is critical for achieving drug-like activity [1].

Targeted Enzyme Inhibitor Design: HSF-1 Modulators

For programs targeting Heat Shock Factor-1 (HSF-1) inhibition, this compound provides a direct entry point to inhibitors bearing the 5-chloro-3-methyl-1-phenylpyrazole core that has demonstrated low micromolar EC50 in functional assays. The acrylic acid handle allows immediate conjugation to amine-bearing pharmacophores [2].

Antibacterial Lead Optimization: Chloropyrazole-Derived Heterocycles

In antibacterial research where the 5-chloro substituent is a known activity determinant, this intermediate offers a more advanced starting point than the corresponding carbaldehyde, cutting one synthetic step while preserving the essential halogen required for antimicrobial potency [3].

Process Chemistry and Scale-Up Operations

Procurement of the pre-formed (E)-acrylic acid eliminates the need for a cryogenic Knoevenagel condensation (0°C) on the manufacturing scale, reducing energy costs and process complexity. The consistent 98% purity specification supports kg-scale synthesis of development candidates with reliable quality metrics .

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